molecular formula C11H19NO4 B1343962 Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate CAS No. 955379-49-4

Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate

Cat. No.: B1343962
CAS No.: 955379-49-4
M. Wt: 229.27 g/mol
InChI Key: DBFKOTHXYXZVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is a chemical compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . It is commonly used in research and development, particularly in the field of organic chemistry. This compound is known for its utility in various synthetic applications due to its unique structural properties.

Mechanism of Action

Target of Action

Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is a research chemical

Mode of Action

It’s known that this compound can participate in reactions as a building block . For instance, it can react with 3-phenoxyphenylboronic acid in the presence of a catalyst and sodium hydrogencarbonate . The exact interaction with its targets would depend on the specific reaction conditions and the other reactants involved.

Result of Action

Given its use as a building block in chemical reactions , it’s likely that its effects would be primarily at the molecular level, contributing to the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate typically involves the protection of an amino group using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide to take care of the amine .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols or amines .

Scientific Research Applications

Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is widely used in scientific research, including:

Comparison with Similar Compounds

  • Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate
  • tert-Butyloxycarbonyl protecting group

Comparison: Isopropyl 2-((tert-butoxycarbonyl)amino)acrylate is unique due to its specific structural properties, which make it particularly useful in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in various research applications .

Properties

IUPAC Name

propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(2)15-9(13)8(3)12-10(14)16-11(4,5)6/h7H,3H2,1-2,4-6H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFKOTHXYXZVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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